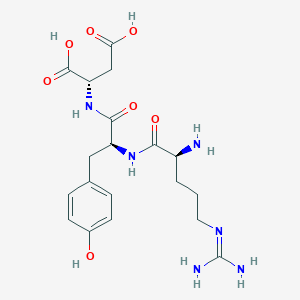![molecular formula C11H9NO B146096 3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 3744-82-9](/img/structure/B146096.png)
3,4-dihydrobenzo[cd]indol-5(1H)-one
Übersicht
Beschreibung
Enantiospecific Synthesis of Tetrahydrobenz[cd]indole Derivatives
The enantiospecific synthesis of (R)-4-amino-5-oxo-1,3,4,5-tetrahydrobenz[cd]indole, a compound containing the tricyclic core of ergot alkaloids, has been reported. The synthesis begins with D-4-bromotryptophan, which is coupled with a masked serinal. Protection of the alpha-amino position with an N-trityl group maintains enantiomeric integrity during organometallic cyclization. The tricycle is stabilized by either a BOC group or by reducing the alpha-amino ketone to a beta-amino alcohol .
Spectroscopic and Quantum Chemical Analysis
A molecule structurally related to 3,4-dihydrobenzo[cd]indol-5(1H)-one, specifically 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, has been synthesized and analyzed. Spectroscopic methods and quantum chemical calculations were used to investigate the molecular structure, vibrational frequencies, electronic absorption, and other properties. The study also explored the molecule's behavior in different solvent media using the IEFPCM model, showing good agreement between calculated results and experimental data .
Molecular Recognition and Supramolecular Assemblies
The molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds has been studied. The synthesis and structural analysis of molecular adducts reveal interactions through hydrogen bonds, with variations in recognition patterns leading to different supramolecular architectures. These complexes, characterized by single-crystal X-ray diffraction, exhibit elegant stacking of sheets and complex networks .
Metal-Organic Frameworks
A new three-dimensional interpenetrated metal-organic framework has been synthesized using 3,3'-azodibenzoic acid and 1,4-bis(1H-imidazol-1-yl)butane. The framework exhibits a threefold interpenetrated α-Po topological structure with octahedral coordination of Cd(II) ions. The thermal stability and fluorescence properties of the framework have been investigated, highlighting its potential for various applications .
Synthesis and Derivatization of Tetrahydrobenz[cd]indoles
The synthesis of various derivatives of 4-amino-1,3,4,5-tetrahydrobenz[cd]indol-5-ols and related compounds has been described. The use of the tosyl group for protection of the indole imino-group has enabled the preparation of these derivatives, which are structurally similar to acenaphthenols .
Vicarious Nucleophilic Substitution Synthesis
Two approaches to the synthesis of 6-methoxy-1,3,4,5-tetrahydrobenz[cd]indol-4-amine have been developed. The first approach involved the VNS reaction, which failed to close the C ring. The second strategy, which was successful, involved elaboration of the VNS product to a tetrahydronaphthalene system followed by formation of the fused pyrrole ring .
"One Pot" Synthesis Approach
A "one pot" synthesis method has been proposed for 4,5-dihydrobenzo[g]indole and its 1-vinyl derivative. The method uses 1-tetralone, hydroxylamine, and dichloroethane in a superbasic KOH-DMSO system, providing a safe and efficient approach to indole derivatives .
Bromination and Optical Resolution
A simple synthetic method for 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole has been established, leading to various derivatives including 4-amino- and 4-hydroxy-tetrahydrobenz[cd]indoles. Bromination of these compounds has provided useful building blocks for further manipulation, and successful optical resolution has been reported .
Synthesis and Resolution of Nitro-Tetrahydrobenz[cd]indole
The synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole from indole-3-carboxaldehyde has been achieved in four steps with an overall yield of 30%. The optical resolution of enantiomers and the synthesis of 1-hydroxy derivatives of nitro- and amino-tetrahydrobenz[cd]indoles have also been accomplished .
Wissenschaftliche Forschungsanwendungen
Silver-Catalyzed Stereoselective Synthesis : Research by Wang et al. (2018) focused on the silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, which could be converted to benzo[cd]indol-2(1H)-ones. These compounds are significant as biological and pharmaceutical cores (Wang et al., 2018).
C-H Oxidative Coupling for Biological Scaffolds : Rej and Chatani (2020) reported on the Rh(III)-catalyzed double C-H oxidative coupling, leading to the formation of biologically important alkylidene-1,2-dihydrobenzo[cd]indoles scaffolds. These scaffolds have potential utility in organic synthesis (Rej & Chatani, 2020).
Synthesis of Dihydrobenzo[g]indole Derivatives : Ivanov et al. (2013) developed a method for synthesizing 4,5-dihydrobenzo[g]indole and its derivatives, proposing a fire-safe and explosion-proof approach to indole derivatives in demand (Ivanov et al., 2013).
Solvatochromism of Merocyanine Dyes : Kulinich et al. (2006) explored the synthesis and solvatochromism of merocyanine dyes based on various acids and heterocycles, including 1-benzyl-1,2-dihydrobenzo[cd]indole. They analyzed the relation between solvatochromic properties and electronic states of merocyanines (Kulinich et al., 2006).
Palladium-Catalyzed Synthesis : Bi et al. (2018) reported a palladium and iodine-cocatalyzed synthesis of (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers, highlighting its potential utility in organic synthesis due to its broad reaction scope, simple operation, and high stereoselectivity (Bi et al., 2018).
Gold-Catalyzed Cascade Cyclization : Hirano et al. (2011) developed a method for generating fused indoles, including dihydrobenzo[g]indoles, using gold-catalyzed cascade cyclization of diynes. This method demonstrated practical applications in drug discovery (Hirano et al., 2011).
Synthesis of Indole-Based OLED Materials : Chen et al. (2017) synthesized a new bipolar host material with an indole conjugated dibenzofuran scaffold for use in organic light-emitting diodes (OLEDs), demonstrating its utility in the development of efficient green and red phosphorescent OLEDs (Chen et al., 2017).
Conformational Study of Indole Derivatives : Bedini et al. (2005) conducted a synthesis and conformational study of tetrahydrobenz[cd]indole, an analog of melatonin and serotonin, revealing important insights into the structural requirements for receptor binding (Bedini et al., 2005).
Rh(III)-Catalyzed Annulations for N-Heterocycles : Nunewar et al. (2021) reported on Rh(III)-catalyzed annulations that form important tricyclic and tetracyclic N-heterocycles, demonstrating the protocol's broad functional group tolerance and potential for various chemical transformations (Nunewar et al., 2021).
Synthesis of Benzofuro[2,3-f]indol-4(5H)-one Derivatives : Davydenko et al. (2008) developed a synthesis method for derivatives of benzo[cd]furo[2,3-f]indole, a new heterocyclic system, based on cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones (Davydenko et al., 2008).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-benzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVDGQDGNZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydrobenzo[cd]indol-5(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



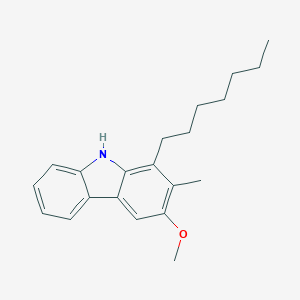
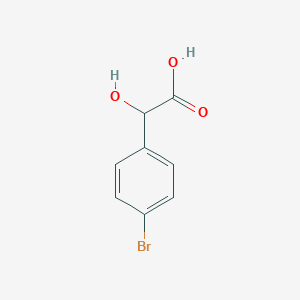
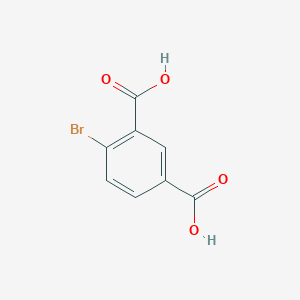
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
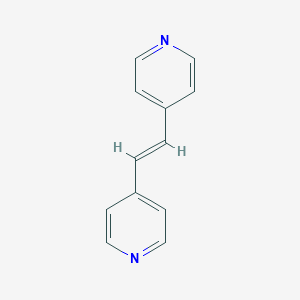
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
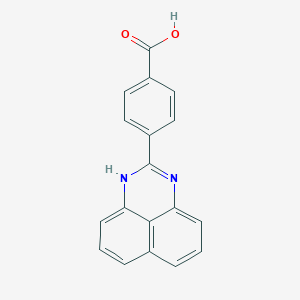
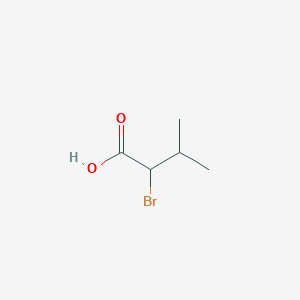
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
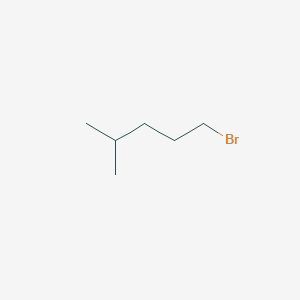
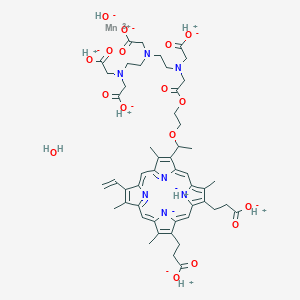
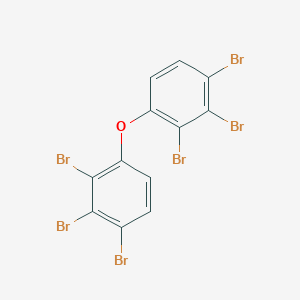
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
